N-[(4-bromophenyl)methyl]methanesulfonamide CAS 183128-59-8 properties
N-[(4-bromophenyl)methyl]methanesulfonamide CAS 183128-59-8 properties
An In-depth Technical Guide to N-[(4-bromophenyl)methyl]methanesulfonamide (CAS 183128-59-8): Properties, Synthesis, and Applications
Abstract
N-[(4-bromophenyl)methyl]methanesulfonamide is a sulfonamide-containing organic compound distinguished by its 4-bromobenzyl moiety. This structure positions it as a highly versatile synthetic intermediate in medicinal chemistry and materials science. The presence of a sulfonamide group, a known pharmacophore, combined with a bromine-substituted aromatic ring amenable to a wide range of cross-coupling reactions, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly in the context of drug discovery.
Core Physicochemical and Spectroscopic Profile
Precise experimental data for N-[(4-bromophenyl)methyl]methanesulfonamide is not extensively documented in publicly available literature. However, its properties can be reliably predicted based on its structure and comparison with closely related analogues.
Structural and Physical Properties
The key identifying and physical characteristics are summarized below. It is critical to distinguish this compound from its isomer, N-(4-bromophenyl)methanesulfonamide (CAS 4284-50-8), where the methanesulfonyl group is directly attached to the phenyl ring.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | N-[(4-bromophenyl)methyl]methanesulfonamide | IUPAC Nomenclature |
| CAS Number | 183128-59-8 | Chemical Abstracts Service |
| Molecular Formula | C₈H₁₀BrNO₂S | Calculated |
| Molecular Weight | 264.14 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | Inferred from related sulfonamides which are typically solids at room temperature.[1] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | The sulfonamide group can participate in hydrogen bonding, suggesting solubility in polar solvents.[1] |
| Melting Point | Not experimentally determined. For comparison, the isomer N-(4-bromophenyl)methanesulfonamide (CAS 4284-50-8) has a melting point of 137-141 °C. | [2] |
| Boiling Point | Not experimentally determined. Predicted for the isomer (CAS 4284-50-8) to be ~333 °C. | [2] |
Spectroscopic Signature (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the methyl protons (-SO₂CH₃), a doublet for the methylene protons (-CH₂-NH-), a triplet or broad singlet for the amine proton (-NH-), and two doublets in the aromatic region for the para-substituted phenyl ring.
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¹³C NMR: The carbon NMR would show signals for the methyl carbon, the methylene carbon, and the four distinct carbons of the bromophenyl ring.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong, characteristic asymmetric and symmetric S=O stretching bands for the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions).
Synthesis and Reactivity
The primary route for synthesizing N-[(4-bromophenyl)methyl]methanesulfonamide involves a standard sulfonylation reaction.
General Synthesis Protocol
The most direct synthesis involves the reaction of 4-bromobenzylamine with methanesulfonyl chloride in the presence of a non-nucleophilic base.[3] This method is a robust and widely used technique for forming sulfonamide bonds.
Reaction Scheme: 4-Bromobenzylamine + Methanesulfonyl Chloride → N-[(4-bromophenyl)methyl]methanesulfonamide
Step-by-Step Methodology:
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Dissolution: Dissolve 4-bromobenzylamine (1.0 eq.) in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask equipped with a magnetic stirrer. Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq.) or pyridine (2.0 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.
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Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled, stirring solution. The formation of a precipitate (triethylammonium chloride or pyridinium chloride) is typically observed.
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. If using DCM, wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Caption: Workflow for the synthesis of N-[(4-bromophenyl)methyl]methanesulfonamide.
Applications in Research and Drug Development
The utility of this compound lies in its identity as a bifunctional synthetic intermediate, offering two key reactive sites for molecular elaboration.
Role as a Synthetic Building Block
The true value of N-[(4-bromophenyl)methyl]methanesulfonamide is as a scaffold for building more complex molecules. The 4-bromo position on the phenyl ring is a prime site for metal-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with various boronic acids can introduce new aryl, heteroaryl, or alkyl groups. This strategy was used to synthesize functionalized N-(4-bromophenyl)furan-2-carboxamides, demonstrating the utility of the bromophenyl moiety in generating compound libraries.[4]
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Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, linking the scaffold to various amine-containing fragments.
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Heck and Sonogashira Couplings: These reactions enable the introduction of alkene and alkyne functionalities, respectively, further diversifying the potential downstream products.
Caption: Role as an intermediate for generating diverse molecular libraries.
Potential in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in drug design. Compounds containing the bromophenyl sulfonamide motif have been investigated for a range of biological activities.
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Anticancer and Anti-inflammatory Activity: Various sulfonamide-based derivatives are explored for their potential anticancer and anti-inflammatory properties, making this scaffold a promising starting point for new therapeutic agents.[5]
-
Antihypertensive Agents: The discovery of Macitentan, a potent dual endothelin receptor antagonist used for pulmonary arterial hypertension, originated from a medicinal chemistry program focused on sulfonamide-substituted pyrimidines, some of which included a bromophenyl group.[6][7] This highlights the potential of this chemical class in developing cardiovascular drugs.
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Antidiabetic Agents: Novel β-amino ketone derivatives containing a sulfonamide moiety have been synthesized and shown to possess protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase inhibitory activity, targets relevant to diabetes treatment.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 183128-59-8 should always be consulted, general safety precautions for this class of chemicals can be drawn from related compounds.
Hazard Identification
Based on analogous structures, the following GHS hazards are anticipated:
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [9][10] |
| H315 | Causes skin irritation | [9][10] |
| H319 | Causes serious eye irritation | [9][10] |
| H335 | May cause respiratory irritation | [9][10] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if dust is generated.[11]
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[11]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Avoid contact with eyes, skin, or clothing.[9][11]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
Conclusion
N-[(4-bromophenyl)methyl]methanesulfonamide (CAS 183128-59-8) is a strategically designed chemical intermediate of significant interest to synthetic and medicinal chemists. While detailed experimental characterization is sparse, its synthesis is straightforward, and its value is clearly defined by its dual-functional nature. The combination of a reactive bromophenyl group ready for diversification via cross-coupling chemistry and a biologically relevant sulfonamide core makes it an exemplary scaffold for the development of novel compound libraries aimed at discovering new therapeutic agents.
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MySkinRecipes. (n.d.). Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-. Retrieved from [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
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Rodrigues Vinola, Z., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl-. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (US). (2003). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]
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MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling.... Retrieved from [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan)... PubMed. Retrieved from [Link]
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PubMed. (n.d.). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Retrieved from [Link]
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